molecular formula C6H9ClF3NO3S B11760123 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride

3-Trifluoromethoxy-piperidine-1-sulfonyl chloride

Cat. No.: B11760123
M. Wt: 267.65 g/mol
InChI Key: IBUCGQQUNOWUTE-UHFFFAOYSA-N
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Description

3-Trifluoromethoxy-piperidine-1-sulfonyl chloride is a chemical compound with the molecular formula C6H10ClF3NO2S It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a trifluoromethoxy group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced using reagents such as trifluoromethyl sulfonates or trifluoromethyl ethers.

    Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the piperidine derivative with chlorosulfonic acid or other sulfonyl chloride reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Trifluoromethoxy-piperidine-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the sulfonyl chloride group under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Sulfonamides: Formed through nucleophilic substitution with amines.

    Oxidized and Reduced Derivatives: Depending on the specific oxidizing or reducing agents used.

    Coupled Products: Resulting from coupling reactions with various partners.

Scientific Research Applications

3-Trifluoromethoxy-piperidine-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored as a potential drug candidate or as an intermediate in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Trifluoromethoxy-piperidine-1-sulfonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-1-sulfonyl chloride: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.

    Trifluoromethoxy-benzene sulfonyl chloride: Contains a benzene ring instead of a piperidine ring, leading to distinct reactivity and applications.

    Trifluoromethoxy-pyridine sulfonyl chloride:

Uniqueness

3-Trifluoromethoxy-piperidine-1-sulfonyl chloride is unique due to the combination of the piperidine ring, trifluoromethoxy group, and sulfonyl chloride functionality. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C6H9ClF3NO3S

Molecular Weight

267.65 g/mol

IUPAC Name

3-(trifluoromethoxy)piperidine-1-sulfonyl chloride

InChI

InChI=1S/C6H9ClF3NO3S/c7-15(12,13)11-3-1-2-5(4-11)14-6(8,9)10/h5H,1-4H2

InChI Key

IBUCGQQUNOWUTE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)Cl)OC(F)(F)F

Origin of Product

United States

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